molecular formula C17H13N7S B294699 1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294699
M. Wt: 347.4 g/mol
InChI Key: OTNQCRKJZPUWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and benzotriazole moieties.

Preparation Methods

The synthesis of 1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions. One common synthetic route includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of regioisomers . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may employ microwave-mediated, catalyst-free synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its reaction. The triazole and thiadiazole rings play a crucial role in this binding process, allowing the compound to form stable complexes with the enzyme .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

What sets 1-{[6-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE apart is its unique combination of functional groups, which enhances its binding affinity and specificity for various biological targets.

Properties

Molecular Formula

C17H13N7S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N7S/c1-11-6-2-3-7-12(11)16-21-24-15(19-20-17(24)25-16)10-23-14-9-5-4-8-13(14)18-22-23/h2-9H,10H2,1H3

InChI Key

OTNQCRKJZPUWOB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.